molecular formula C19H20N2O2S B2912161 (2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851804-88-1

(2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2912161
CAS RN: 851804-88-1
M. Wt: 340.44
InChI Key: IBAXGLJJMHVLPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, and it’s crucial to analyze the most efficient and reliable methods. Notably, 2-methoxyphenyl isocyanate has been employed as a versatile reagent in related reactions .

Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

The compound has been investigated as a potential ligand for alpha1-adrenergic receptors (α1-ARs). These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of α1-ARs is relevant for treating various conditions, including cardiac hypertrophy, hypertension, depression, and benign prostate hyperplasia. In silico docking and molecular dynamics simulations have identified promising lead compounds within this class, which could serve as potential α1-AR antagonists .

Neurological Disorders

Given its affinity for α1-ARs, this compound may hold promise in the treatment of neurological conditions. Researchers have explored its potential in conditions such as Alzheimer’s disease (AD) and other neurodegenerative disorders. Further investigation is warranted to understand its precise mechanisms and therapeutic effects .

Novel Drug Discovery

The compound’s structural features make it an interesting candidate for central nervous system (CNS) drug discovery. Researchers have studied its pharmacokinetic profile and identified compounds (such as 2–5, 8, and 12) that exhibit acceptable properties for further investigation as potential α1-AR antagonists .

Boronic Ester Derivatives

In related research, phenylboronic ester derivatives derived from this compound have been synthesized. These derivatives, such as 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, show interesting properties and may have applications in materials science or medicinal chemistry .

Furochromen Derivatives

A novel approach has been described for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. This compound could have potential applications in drug development or as a chemical probe for biological studies .

Future Directions

: ChemSpider: (2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone : 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence

properties

IUPAC Name

(2-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)13-24-19-20-11-12-21(19)18(22)16-5-3-4-6-17(16)23-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAXGLJJMHVLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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